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Compound Name:
6-(1h-Imidazol-1-

yl)nicotinaldehyde

Cat. No.: B173336 Get Quote

An In-Depth Technical Guide: Solubility and Stability of 6-(1H-Imidazol-1-yl)nicotinaldehyde

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the solubility and stability of 6-(1H-imidazol-1-
yl)nicotinaldehyde is limited in publicly available literature. This guide provides a summary of

known physicochemical properties and outlines standard experimental protocols and

theoretical considerations for determining its solubility and stability based on its chemical

structure and data from analogous compounds.

Introduction
6-(1H-imidazol-1-yl)nicotinaldehyde is a heterocyclic compound featuring a pyridine ring

substituted with an imidazole group and an aldehyde functional group. Such structures are of

interest in medicinal chemistry and drug discovery due to the diverse biological activities

associated with both imidazole and pyridine scaffolds. A thorough understanding of the

compound's physicochemical properties, particularly solubility and stability, is critical for its

successful development. Poor solubility can hinder absorption and lead to unreliable results in

biological assays, while instability can compromise the safety, efficacy, and shelf-life of a

potential therapeutic agent.[1][2]

This technical guide details the known properties of 6-(1H-imidazol-1-yl)nicotinaldehyde and

provides comprehensive, standardized protocols for systematically evaluating its aqueous
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solubility and stability under various stress conditions.

Physicochemical Properties
The fundamental physicochemical properties of a compound are essential for predicting its

behavior. The table below summarizes the available data for 6-(1H-imidazol-1-
yl)nicotinaldehyde. It is important to note that many of these values are predicted through

computational models and await experimental verification.

Property Value Data Type Source

Molecular Formula C₉H₇N₃O --- [3]

Molecular Weight 173.17 g/mol --- [4]

CAS Number 111205-03-9 --- [3]

Melting Point 136-137.5 °C Experimental [3]

Boiling Point 386.7 ± 27.0 °C Predicted [3]

Density 1.25 ± 0.1 g/cm³ Predicted [3]

pKa 4.08 ± 0.10 Predicted [3]

XLogP3 0.4 Predicted [3]

Hydrogen Bond

Donors
0 Calculated [3]

Hydrogen Bond

Acceptors
3 Calculated [3]

Solubility Profile
The solubility of a compound is a critical factor influencing its bioavailability and suitability for

formulation.[5] The presence of both a basic pyridine nitrogen and an imidazole ring suggests

that the aqueous solubility of 6-(1H-imidazol-1-yl)nicotinaldehyde will be pH-dependent.[6][7]

The predicted XLogP3 of 0.4 indicates a relatively hydrophilic nature, suggesting moderate to

good aqueous solubility.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b173336?utm_src=pdf-body
https://www.benchchem.com/product/b173336?utm_src=pdf-body
https://www.lookchem.com/ProductWholeProperty_LCPL2950479.htm
https://m.chemicalbook.com/chemicalproductproperty_en_CB52632264.htm
https://www.lookchem.com/ProductWholeProperty_LCPL2950479.htm
https://www.lookchem.com/ProductWholeProperty_LCPL2950479.htm
https://www.lookchem.com/ProductWholeProperty_LCPL2950479.htm
https://www.lookchem.com/ProductWholeProperty_LCPL2950479.htm
https://www.lookchem.com/ProductWholeProperty_LCPL2950479.htm
https://www.lookchem.com/ProductWholeProperty_LCPL2950479.htm
https://www.lookchem.com/ProductWholeProperty_LCPL2950479.htm
https://www.lookchem.com/ProductWholeProperty_LCPL2950479.htm
https://pubmed.ncbi.nlm.nih.gov/18991584/
https://www.benchchem.com/product/b173336?utm_src=pdf-body
https://www.solubilityofthings.com/imidazole
https://pmc.ncbi.nlm.nih.gov/articles/PMC9865940/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expected Solubility Behavior
pH-Dependence: The imidazole and pyridine moieties are basic. In acidic conditions, these

nitrogen atoms will be protonated, forming cationic species that are generally more soluble in

water. Therefore, solubility is expected to be higher at a lower pH.[6]

Solvent Compatibility: The compound is expected to be soluble in polar organic solvents

such as DMSO, DMF, and methanol. Imidazole itself is highly soluble in polar solvents.[7][8]

Quantitative Solubility Data
Quantitative experimental data is not currently available. The following table is a template for

presenting results from solubility assays.

Solvent /
Medium

Solubility Type
Incubation
Time

Temperature
(°C)

Solubility
(µg/mL)

Water Thermodynamic 24 h 25
Data not

available

PBS (pH 7.4) Thermodynamic 24 h 25
Data not

available

0.1 M HCl (pH

1.2)
Thermodynamic 24 h 25

Data not

available

PBS (pH 7.4) Kinetic 2 h 25
Data not

available

DMSO --- --- --- Freely Soluble

Methanol --- --- ---
Data not

available

Experimental Protocol: Kinetic and Thermodynamic
Solubility Assay
This protocol outlines the shake-flask method, a common technique for determining both

kinetic and thermodynamic solubility.[1][9]
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Objective: To determine the solubility of 6-(1H-imidazol-1-yl)nicotinaldehyde in various

aqueous buffers.

Materials:

Test compound (solid powder)

10 mM stock solution of the compound in DMSO

Phosphate-buffered saline (PBS), pH 7.4

0.1 M HCl

Multi-well filter plates (e.g., Millipore Multiscreen)

HPLC or UV-Vis spectrophotometer for quantification

Orbital shaker

Methodology:

Preparation of Calibration Curve: Prepare a series of known concentrations of the compound

in the assay buffer (mixed with a small, consistent percentage of DMSO) to establish a

standard curve for quantification.

For Thermodynamic Solubility: a. Add an excess amount of the solid compound to a vial

containing a known volume of the desired aqueous buffer (e.g., water, PBS). b. Seal the vials

and place them on an orbital shaker. c. Incubate at a constant temperature (e.g., 25°C) for

an extended period (typically 24 hours) to ensure equilibrium is reached.[1][10] d. After

incubation, filter the samples using a multi-well filter plate to remove undissolved solid.

For Kinetic Solubility: a. Add a small volume of the 10 mM DMSO stock solution to the

aqueous buffer in a multi-well plate.[5] b. Seal the plate and shake for a shorter duration

(e.g., 2 hours) at 25°C.[1] c. Filter the samples to remove any precipitate that has formed.

Quantification: a. Analyze the clear filtrate from both thermodynamic and kinetic experiments

using a validated HPLC-UV or UV-Vis spectroscopy method. b. Determine the concentration
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of the dissolved compound by comparing the results against the pre-established calibration

curve. c. Report the final solubility in µg/mL or µM.

Preparation

Kinetic Solubility Thermodynamic Solubility

Analysis

Prepare 10mM Stock
in DMSO

Add DMSO stock
to buffer

Weigh Excess Solid
Compound

Add excess solid
to buffer

Prepare Aqueous
Buffers (e.g., PBS)

Shake (2h, 25°C)

Filter to remove
undissolved solid/

precipitate

Shake (24h, 25°C)
to reach equilibrium

Quantify filtrate via
HPLC-UV or UV-Vis

Calculate Solubility
(µg/mL)

Click to download full resolution via product page

Caption: Workflow for Determining Solubility.
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Stability Profile
Stability testing is crucial for identifying potential degradation pathways and establishing

appropriate storage conditions. Forced degradation, or stress testing, intentionally exposes the

compound to harsh conditions to accelerate its decomposition.[11] The aldehyde group in 6-
(1H-imidazol-1-yl)nicotinaldehyde is a potential liability, as aldehydes are susceptible to

oxidation to carboxylic acids.

Potential Degradation Pathways
Hydrolysis: The compound may undergo hydrolysis under strongly acidic or basic conditions,

although the core heterocyclic rings are generally stable.

Oxidation: The aldehyde functional group is prone to oxidation, which could be initiated by

atmospheric oxygen, peroxides, or metal ions. This would convert the aldehyde to the

corresponding carboxylic acid, 6-(1H-imidazol-1-yl)nicotinic acid.

Photodegradation: Aromatic systems and compounds with conjugated double bonds can be

susceptible to degradation upon exposure to UV or visible light.

Thermal Degradation: High temperatures can provide the energy needed to break chemical

bonds and induce degradation.

Forced Degradation Data
Quantitative experimental data is not currently available. The following table is a template for

presenting results from a forced degradation study. The goal is typically to achieve 5-20%

degradation to ensure that the analytical method is challenged without completely destroying

the parent compound.[12]
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Stress
Condition

Reagent /
Parameters

Time
Temperatur
e

%
Degradatio
n

Major
Degradants

Acid

Hydrolysis
0.1 M HCl 24 h 60°C

Data not

available

Data not

available

Base

Hydrolysis
0.1 M NaOH 24 h 60°C

Data not

available

Data not

available

Oxidation 3% H₂O₂ 24 h RT
Data not

available

Data not

available

Thermal Solid State 48 h 80°C
Data not

available

Data not

available

Photolytic

Solid State,

ICH Q1B

Option 2

--- RT
Data not

available

Data not

available

Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation pathways of 6-(1H-imidazol-1-yl)nicotinaldehyde
and to develop a stability-indicating analytical method.

Materials:

Test compound

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

Hydrogen peroxide (H₂O₂)

HPLC system with a photodiode array (PDA) detector

pH meter

Photostability chamber, temperature-controlled oven

Methodology:
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Method Development: Develop a reverse-phase HPLC method capable of separating the

parent compound from potential impurities and degradants. A gradient method is often

required.[13] The method must be validated for its stability-indicating properties.[14]

Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in an appropriate

solvent.

Stress Conditions:[11]

Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60-80°C and collect

aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize the sample before injection.

Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Treat as in the acid hydrolysis

protocol.

Oxidation: Add 3% H₂O₂ to the sample solution. Keep at room temperature and monitor

over time.

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

Also, heat a solution of the compound.

Photostability: Expose the solid compound and a solution to light providing an overall

illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy

of not less than 200 watt hours/square meter (ICH Q1B guidelines).

Analysis:

Analyze all stressed samples, along with an unstressed control, by the stability-indicating

HPLC-PDA method.

Determine the percentage of degradation by comparing the peak area of the parent

compound in stressed samples to the control.

Use the PDA detector to assess peak purity and to obtain UV spectra of the parent and

degradant peaks, which aids in structural elucidation.
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Forced Degradation Conditions

Analysis

Prepare Compound Solution
(e.g., 1 mg/mL)

Acid Hydrolysis
(0.1M HCl, Heat)

Base Hydrolysis
(0.1M NaOH, Heat)

Oxidation
(3% H₂O₂, RT)

Photolysis
(ICH Q1B Light)

Thermal Stress
(Solid & Solution, Heat)

Analyze all samples via
Stability-Indicating
HPLC-PDA Method

Assess Peak Purity Calculate % Degradation

Identify Degradation
Pathways & Products

Click to download full resolution via product page

Caption: Workflow for Forced Degradation Studies.
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Compound Stability
pH

(Hydrolysis)

Oxidizing Agents
(e.g., O₂, Peroxides)

Temperature
(Thermolysis)

Light
(Photolysis)

Excipients

Packaging

Click to download full resolution via product page

Caption: Key Factors Influencing Compound Stability.

Conclusion
While specific experimental data for 6-(1H-imidazol-1-yl)nicotinaldehyde remains to be

published, its chemical structure provides valuable insights into its likely physicochemical
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properties. The compound is predicted to be a relatively hydrophilic molecule with pH-

dependent aqueous solubility. The presence of an aldehyde group represents a potential

liability for oxidative degradation. The comprehensive protocols for solubility and stability

testing outlined in this guide provide a clear and robust framework for researchers to

thoroughly characterize this compound. The resulting data will be indispensable for guiding

formulation development, establishing appropriate storage and handling procedures, and

enabling further progression in the drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [6-(1h-Imidazol-1-yl)nicotinaldehyde solubility and
stability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b173336#6-1h-imidazol-1-yl-nicotinaldehyde-solubility-
and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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